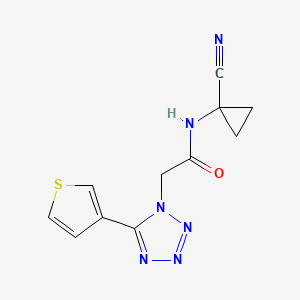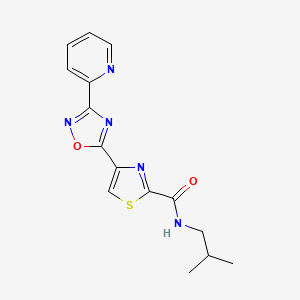
N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide, also known as IBTP, is a novel compound that has gained significant attention in the field of medicinal chemistry. IBTP is a thiazole-based compound that exhibits potent anti-inflammatory and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Antimycobacterial Activity
Pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones have been synthesized and tested against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, showed antimycobacterial activities ranging from 0.5 to 16 times the potency of pyrazinamide (Gezginci, Martin, & Franzblau, 1998); (Gezginci, Martin, & Franzblau, 2001).
Anticancer Applications
Acetyl- and Butyrylcholinesterase Inhibition
2,5-Disubstituted 1,3,4-oxadiazoles have been designed as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), exhibiting diverse biological activities. Some derivatives showed moderate dual inhibition against AChE and BChE, with IC50 values indicating significant inhibitory activity, suggesting potential applications in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Anticancer Activity of Substituted 1,3,4-oxadiazoles
Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer activity. The synthesized compounds displayed moderate cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents. This finding underscores the significance of structural variations in the oxadiazole ring for enhancing anticancer activity (Redda & Gangapuram, 2007).
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(2)7-17-13(21)15-18-11(8-23-15)14-19-12(20-22-14)10-5-3-4-6-16-10/h3-6,8-9H,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNJCXPFYPPQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2969093.png)
![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2969095.png)
![5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2969096.png)
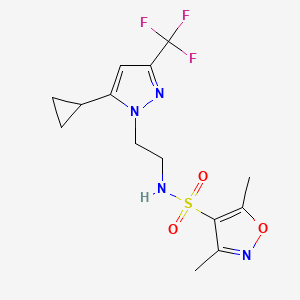
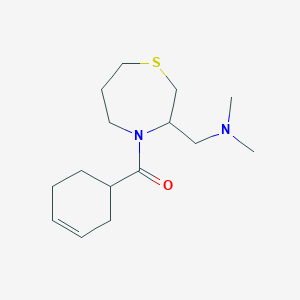
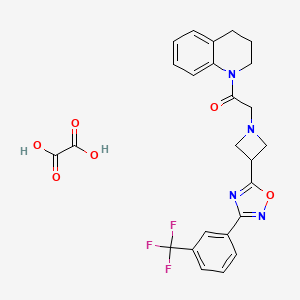
![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)
![N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2969105.png)
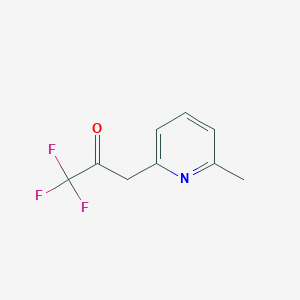
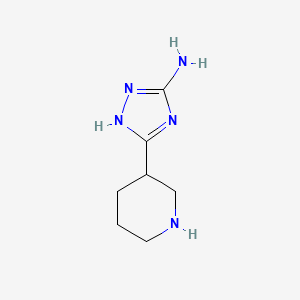
![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)
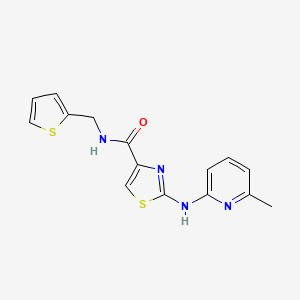
![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2969115.png)
